molecular formula C12H16O3S B8407877 (5-Butyl-thiophen-2-yl)-oxo-acetic acid ethyl ester CAS No. 918487-40-8

(5-Butyl-thiophen-2-yl)-oxo-acetic acid ethyl ester

Cat. No.: B8407877
CAS No.: 918487-40-8
M. Wt: 240.32 g/mol
InChI Key: DQNPNXJYNKZOOL-UHFFFAOYSA-N
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Description

(5-Butyl-thiophen-2-yl)-oxo-acetic acid ethyl ester is a useful research compound. Its molecular formula is C12H16O3S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

918487-40-8

Molecular Formula

C12H16O3S

Molecular Weight

240.32 g/mol

IUPAC Name

ethyl 2-(5-butylthiophen-2-yl)-2-oxoacetate

InChI

InChI=1S/C12H16O3S/c1-3-5-6-9-7-8-10(16-9)11(13)12(14)15-4-2/h7-8H,3-6H2,1-2H3

InChI Key

DQNPNXJYNKZOOL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(S1)C(=O)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. solution containing 2-butyl-thiophene (5 g, 35.6 mmol) dissolved in benzene (90 mL) and diethyloxalate (5.1 g, 35.6 mmol) was added (dropwise) a solution containing TiCl4 (6.7 g, 35.6 mmol) dissolved in benzene (10 mL). The reaction was let stir at 5° C. for 1 h then poured into water (300 mL) and extracted with ether. The organic layer was separated, washed with brine, then dried over MgSO4, filtered and stripped. The residue was purified by flash chromatography on silica gel in hexane/ethyl acetate 20:1. A yellow oil (4 g, 46% yield) was recovered. MS m/e 241 (M)+; 1HNMR (400 MHz, DMSO-d6 300 MHz) δ 0.9 (t, 3H), 1.4 (m, 5H), 1.6 (m, 2H), 2.9 (t, 2H), 4.4 (t, 2H), 7.1 (s, 1H), 7.9 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
6.7 g
Type
catalyst
Reaction Step Six
Name
Yield
46%

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